Y2 Antagonist 36, also known as N-[11C]Me-JNJ31020028, is a selective antagonist of the neuropeptide Y Y2 receptor. This compound has garnered attention due to its potential applications in treating conditions related to obesity and anxiety, given the Y2 receptor's role in regulating food intake and mood. The development of Y2 receptor antagonists is challenging, with few candidates advancing to clinical application despite the receptor's significance as a drug target .
Y2 Antagonist 36 is derived from modifications of the JNJ-31020028 compound, specifically designed to enhance its binding affinity and selectivity for the Y2 receptor. This compound falls under the category of neuropeptide Y receptor antagonists, primarily focusing on the Y2 subtype. Neuropeptide Y is a peptide that plays various roles in physiological processes, including appetite regulation and stress response .
The synthesis of Y2 Antagonist 36 involves several key steps:
Y2 Antagonist 36 exhibits a complex molecular structure characterized by specific functional groups that facilitate its interaction with the Y2 receptor. The structural analysis reveals critical interactions between the antagonist and receptor binding sites, which are essential for its antagonistic activity.
The primary chemical reactions involved in synthesizing Y2 Antagonist 36 include:
Y2 Antagonist 36 functions by selectively inhibiting the activity of the neuropeptide Y Y2 receptor. Upon binding to this receptor, it stabilizes an inactive conformation, thereby preventing neuropeptide Y from exerting its physiological effects. This mechanism is particularly relevant in contexts where modulation of appetite or anxiety is desired.
While specific physical properties such as melting point or solubility are not detailed in the sources, general characteristics can be inferred based on similar compounds:
Y2 Antagonist 36 has potential applications in various scientific domains:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7